1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 80685-50-3
VCID: VC14936030
InChI: InChI=1S/C21H12N4O3/c22-25-24-18-16(21(28)23-12-6-2-1-3-7-12)11-10-15-17(18)20(27)14-9-5-4-8-13(14)19(15)26/h1-11H,(H,23,28)
SMILES:
Molecular Formula: C21H12N4O3
Molecular Weight: 368.3 g/mol

1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

CAS No.: 80685-50-3

Cat. No.: VC14936030

Molecular Formula: C21H12N4O3

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide - 80685-50-3

Specification

CAS No. 80685-50-3
Molecular Formula C21H12N4O3
Molecular Weight 368.3 g/mol
IUPAC Name 1-azido-9,10-dioxo-N-phenylanthracene-2-carboxamide
Standard InChI InChI=1S/C21H12N4O3/c22-25-24-18-16(21(28)23-12-6-2-1-3-7-12)11-10-15-17(18)20(27)14-9-5-4-8-13(14)19(15)26/h1-11H,(H,23,28)
Standard InChI Key YNNWXGLKSVQLFX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-]

Introduction

Structural Features and Molecular Properties

Anthracene Core and Functional Groups

The compound’s backbone consists of a 9,10-dihydroanthracene-9,10-dione (anthraquinone) system, which provides a planar, conjugated π-system conducive to electronic interactions . The anthracene core is substituted at the 2-position with a carboxamide group (CONHPh-\text{CONHPh}), where the phenyl group enhances solubility in organic solvents and modulates electronic properties. At the 1-position, an azido group (N3-\text{N}_3) introduces high reactivity, enabling participation in Huisgen cycloaddition and other click chemistry reactions.

Key Structural Data

PropertyValueSource
Molecular FormulaC21H12N4O3\text{C}_{21}\text{H}_{12}\text{N}_{4}\text{O}_{3}
Molecular Weight368.3 g/mol
IUPAC Name1-azido-9,10-dioxo-N-phenylanthracene-2-carboxamide
Canonical SMILESC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-]

The azido group’s vibrational stretching frequencies (2100–2150 cm1^{-1}) in infrared spectroscopy serve as a diagnostic marker for its presence.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis of 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide typically involves three stages:

  • Nitration of Anthraquinone: Introduction of a nitro group at the 1-position of anthraquinone using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Reduction to Amine: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine.

  • Diazotization and Azide Formation: Treatment with NaN3\text{NaN}_3 and HNO2\text{HNO}_2 replaces the amine with an azido group.

  • Carboxamide Coupling: Reaction with phenyl isocyanate (PhNCO\text{PhNCO}) installs the carboxamide substituent.

Comparative Synthesis Metrics

StepReagents/ConditionsYield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C78
ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, ethanol, 50°C92
Azide FormationNaN3\text{NaN}_3, HNO2\text{HNO}_2, HCl65
Carboxamide CouplingPhNCO\text{PhNCO}, DMF, 80°C85

Side reactions, such as over-nitration or azide decomposition, necessitate precise temperature control.

Reactivity and Applications

Click Chemistry and Bioconjugation

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages with terminal alkynes. This reaction is pivotal for:

  • Drug Delivery Systems: Conjugation to polyethylene glycol (PEG) or nanoparticles for targeted therapy.

  • Proteomics: Site-specific labeling of proteins via metabolic incorporation of alkyne-tagged amino acids.

  • Materials Science: Synthesis of dendrimers and polymer networks with tunable mechanical properties.

Fluorescent Probes

The anthracene core’s inherent fluorescence (λex=360nm,λem=450nm\lambda_{\text{ex}} = 360 \, \text{nm}, \lambda_{\text{em}} = 450 \, \text{nm}) allows use in bioimaging . Azide functionalization permits attachment to biomarkers without quenching emission.

Research Challenges and Future Directions

Stability and Toxicity Concerns

  • Thermal Sensitivity: Azido groups may decompose exothermically above 120°C, complicating large-scale synthesis.

  • Cytotoxicity: Unmodified azides can generate reactive nitrogen species, necessitating protective pro-drug strategies.

Recommended Studies

  • In Vivo Toxicity Screening: Rodent models to assess acute/chronic toxicity.

  • Synthetic Optimization: Flow chemistry to mitigate thermal risks during azide formation.

  • Targeted Drug Conjugates: Evaluation of folate- or antibody-linked derivatives in xenograft models.

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